TPTU
Overview
Description
TPTU is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in promoting the formation of amide bonds with minimal racemization, making it a valuable reagent in the synthesis of peptides and other amide-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPTU typically involves the reaction of 2-pyridone with tetramethyluronium salts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified through crystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes rigorous quality control measures to ensure that the final product meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions: TPTU primarily undergoes substitution reactions, particularly in the formation of amide bonds. It is also involved in coupling reactions where it acts as a coupling agent to facilitate the formation of peptide bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include amino acids, peptides, and other nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of a base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) .
Major Products Formed: The major products formed from reactions involving this compound are amides and peptides. These products are often used in the synthesis of pharmaceuticals, biopolymers, and other complex organic molecules .
Scientific Research Applications
TPTU is extensively used in scientific research for its role in peptide synthesis. It is employed in the synthesis of various peptides and proteins, which are crucial for studying biological processes and developing new drugs. Additionally, it is used in the synthesis of amide-containing compounds, which have applications in medicinal chemistry, materials science, and chemical biology .
Mechanism of Action
The mechanism of action of TPTU involves the activation of carboxyl groups, facilitating their reaction with nucleophiles such as amines to form amide bonds. This activation is achieved through the formation of an active ester intermediate, which then reacts with the nucleophile to produce the desired amide product .
Comparison with Similar Compounds
Similar Compounds:
- 2-(2-Pyridon-1-yl)diphenyl phosphate
- Benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
- N,N’-Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
Uniqueness: Compared to similar compounds, TPTU offers several advantages, including higher efficiency in coupling reactions and lower racemization rates. Its unique structure allows for the formation of stable intermediates, which enhances its reactivity and selectivity in peptide synthesis .
Properties
IUPAC Name |
[dimethylamino-(2-oxopyridin-1-yl)oxymethylidene]-dimethylazanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O2.BF4/c1-11(2)10(12(3)4)15-13-8-6-5-7-9(13)14;2-1(3,4)5/h5-8H,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQGINAUZYECAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C=CC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369790 | |
Record name | TPTU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125700-71-2 | |
Record name | TPTU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-[2-Oxo-1(2H)-pyridyl]-N,N,N',N'-tetramethyluronium Tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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